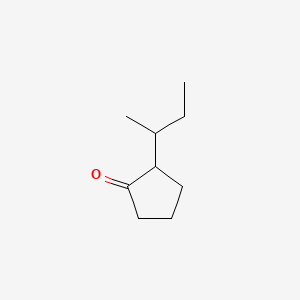Cyclopentanone, 2-(1-methylpropyl)-
CAS No.: 6376-92-7
Cat. No.: VC18517103
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6376-92-7 |
|---|---|
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | 2-butan-2-ylcyclopentan-1-one |
| Standard InChI | InChI=1S/C9H16O/c1-3-7(2)8-5-4-6-9(8)10/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | WVPBKXPDHMXIKD-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1CCCC1=O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
Cyclopentanone, 2-(1-methylpropyl)- is systematically named 2-butan-2-ylcyclopentan-1-one under IUPAC guidelines. Its structure consists of a cyclopentanone ring substituted at the 2-position with a sec-butyl group (). The compound’s stereochemistry and branching influence its reactivity and physical properties .
Key identifiers:
-
SMILES:
-
InChIKey:
-
CAS Registry Number: 6376-92-7
Physicochemical Properties
The compound’s properties are critical for its handling and application in industrial processes:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 140.22 g/mol | |
| Boiling Point | Not reported | – |
| Density | 0.91 g/cm³ (estimated) | |
| Topological Polar Surface Area | 17.10 Ų | |
| LogP (Partition Coefficient) | 2.30 |
The relatively low polar surface area and moderate LogP value suggest favorable lipid solubility, which correlates with its absorption potential in biological systems .
Synthesis and Industrial Production
Patent-Based Synthesis Method
A patented preparation method (CN103333070B) outlines an efficient route using dimethyl adipate and sodium methoxide in -dimethylformamide (DMF) :
Reaction Steps:
-
Condensation: DMF (1000–1100 kg) and sodium methoxide (120–140 kg) are stirred at 90–110°C.
-
Dropwise Addition: Dimethyl adipate (300–500 kg) is added, followed by reflux for 8–10 hours.
-
Work-Up: Solvent removal under reduced pressure, acidification with HCl, and extraction with toluene.
-
Purification: Vacuum distillation yields the final product with a reported purity of 99% .
Chemical Equation:
Process Optimization
Key parameters for maximizing yield:
-
Temperature Control: Maintaining 90–110°C prevents side reactions.
-
Solvent Selection: DMF enhances reaction kinetics due to its high polarity and boiling point.
-
Byproduct Management: Methanol, a byproduct, is condensed and recovered, reducing waste .
Physicochemical and Pharmacokinetic Properties
ADMET Profile
Predicted using admetSAR 2.0, the compound exhibits the following pharmacokinetic characteristics :
| Property | Prediction | Probability |
|---|---|---|
| Human Intestinal Absorption | High | 99.66% |
| Blood-Brain Barrier Penetration | High | 87.50% |
| CYP450 Inhibition (3A4) | Non-inhibitory | 97.41% |
| Carcinogenicity | Non-carcinogenic | 89.00% |
These properties suggest suitability for topical formulations but warrant caution in systemic applications due to high CNS penetration.
Spectroscopic Characterization
Gas Chromatography (GC) Data (NIST WebBook) :
-
Retention Index (DB-Wax column): 1128
-
Carrier Gas: Helium
-
Temperature Ramp: 50°C to 230°C at 3°C/min
This data is critical for quality control in industrial batches.
Future Research Directions
-
Toxicological Studies: In vivo assays to validate ADMET predictions.
-
Green Synthesis: Exploring biocatalytic routes to replace DMF.
-
Advanced Formulations: Nanoencapsulation for controlled release in pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume